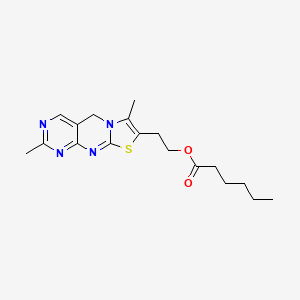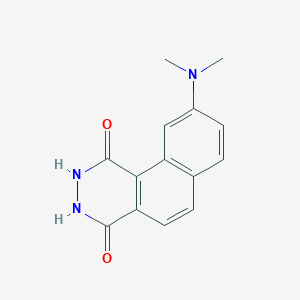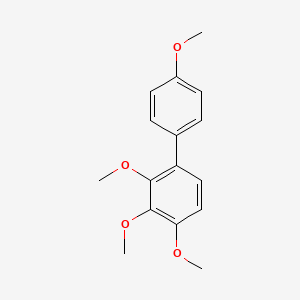![molecular formula C11H22N2O4 B1198941 N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester](/img/structure/B1198941.png)
N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester is a carbamate ester.
Applications De Recherche Scientifique
Biomarker in Alcohol Consumption Analysis
Research indicates that fatty acid ethyl esters (FAEEs), related to N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester, are significant markers for analyzing alcohol consumption. They are products of nonoxidative ethanol metabolism and can be incorporated into hair, providing long-term markers of alcohol abuse. The concentration of FAEEs in hair correlates with alcohol consumption, offering a non-invasive method to monitor alcohol intake over an extended period (Auwärter et al., 2001).
Diagnostic Tool in Chronic Alcohol Abuse
Further studies elaborate on the role of FAEEs in diagnosing chronic alcohol abuse. By analyzing hair samples for ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate, researchers could differentiate between abstinent individuals, moderate drinkers, and excessive drinkers. This differentiation is crucial in contexts such as child protection cases or workplace testing (Suesse et al., 2010).
Influence of Hair Care and Cosmetics on FAEE Concentrations
The diagnostic accuracy of using FAEEs as markers for alcohol consumption may be influenced by external factors such as hair care and cosmetics. Studies show that hair care treatments like shampooing, dyeing, or bleaching have a minor impact on FAEE concentrations in hair. However, products with a higher ethanol content, like certain hair lotions or deodorants, can lead to false positive results, indicating a need for careful interpretation of FAEE concentrations in such contexts (Hartwig et al., 2003).
Propriétés
Formule moléculaire |
C11H22N2O4 |
|---|---|
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
ethyl N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-5-16-9(14)12-7-11(3,4)8-13-10(15)17-6-2/h5-8H2,1-4H3,(H,12,14)(H,13,15) |
Clé InChI |
DCSHCWQETQJKPE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(C)(C)CNC(=O)OCC |
SMILES canonique |
CCOC(=O)NCC(C)(C)CNC(=O)OCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


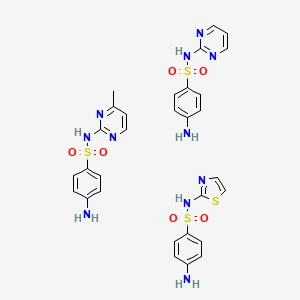



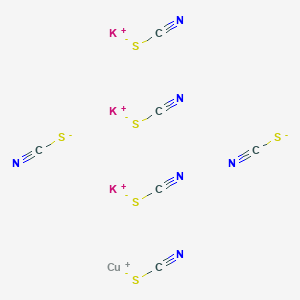

![1,2,2,6,6-Pentamethyl-1-azoniabicyclo[2.2.2]octane iodide](/img/structure/B1198866.png)
![2-[2-[[1-[1-[3-Amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoylamino]-3-hydroxypropanoic acid](/img/structure/B1198868.png)
